molecular formula C21H17FN6O2S2 B11422648 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11422648
M. Wt: 468.5 g/mol
InChI Key: ARHAXLVGEKAIMH-UHFFFAOYSA-N
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Description

3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a combination of fluorine, phenyl, thiazole, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the fluorobenzamide moiety. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in a variety of substituted benzamides .

Scientific Research Applications

3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide apart is its unique combination of functional groups, which can confer specific biological activities and chemical properties. The presence of both thiazole and triazole rings, along with the fluorine atom, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H17FN6O2S2

Molecular Weight

468.5 g/mol

IUPAC Name

3-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H17FN6O2S2/c22-15-6-4-5-14(11-15)19(30)24-12-17-26-27-21(28(17)16-7-2-1-3-8-16)32-13-18(29)25-20-23-9-10-31-20/h1-11H,12-13H2,(H,24,30)(H,23,25,29)

InChI Key

ARHAXLVGEKAIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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